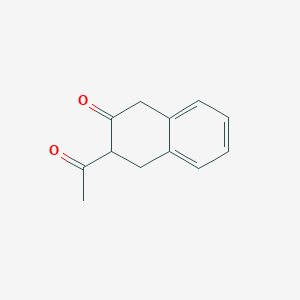

3-Acetyl-3,4-dihydronaphthalen-2(1h)-one

CAS No.: 91962-63-9

Cat. No.: VC15986485

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91962-63-9 |

|---|---|

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 3-acetyl-3,4-dihydro-1H-naphthalen-2-one |

| Standard InChI | InChI=1S/C12H12O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-5,11H,6-7H2,1H3 |

| Standard InChI Key | OJCYAGUYXVXBPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1CC2=CC=CC=C2CC1=O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-acetyl-3,4-dihydro-2(1H)-naphthalenone reflects its bicyclic framework, where the carbonyl group resides at the 2-position of the partially saturated naphthalene system, and an acetyl substituent is attached to the 3-position. The molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol .

Structural Characterization

Key structural features include:

-

A tetralone core (3,4-dihydro-2(1H)-naphthalenone) comprising a cyclohexenone ring fused to a benzene ring.

-

An acetyl group (-COCH₃) at the 3-position, introducing steric and electronic perturbations to the conjugated system.

-

Partial unsaturation in the cyclohexenone moiety, which influences reactivity in cycloaddition and reduction reactions .

X-ray crystallographic data for closely related compounds, such as 3,4-dihydro-2(1H)-naphthalenone, reveal planarity in the aromatic ring and slight puckering in the saturated cyclohexane component . The acetyl group’s orientation likely adopts a conformation that minimizes steric clash with the adjacent hydrogen atoms, as observed in similar tert-alkyl ketones .

Synthesis and Functionalization

Classical Synthetic Routes

The synthesis of 3-acetyl-3,4-dihydronaphthalen-2(1H)-one typically involves Friedel-Crafts acylation of tetralone derivatives. For example, treating 3,4-dihydro-2(1H)-naphthalenone with acetyl chloride in the presence of Lewis acids like AlCl₃ can introduce the acetyl group at the 3-position . Alternative methods include:

-

Enamine-mediated alkylation: Pyrrolidine enamines of tetralones react with electrophilic acetylating agents to yield α-acylated products. This strategy, demonstrated in the synthesis of hexahydrobenzoquinolinones, avoids over-acylation and improves regioselectivity .

-

Cross-aldol condensation: Ketone-enolate intermediates derived from tetralones may undergo condensation with acetyl donors, though this route is less common due to competing side reactions .

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst Loading | 10 mol% C2, 10 mol% pyrogallol | |

| Solvent | Toluene | |

| Temperature | Room temperature | |

| Reaction Time | 3–12 hours | |

| Enantiomeric Excess | Up to 95% ee |

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone) and ~1650 cm⁻¹ (conjugated acetyl group) .

-

¹H NMR (CDCl₃, 400 MHz): δ 2.10 (s, 3H, COCH₃), 2.50–3.10 (m, 4H, cyclohexenone CH₂), 7.20–7.80 (m, 4H, aromatic H) .

-

¹³C NMR: δ 207.5 (tetralone C=O), 202.1 (acetyl C=O), 30.2–35.8 (cyclohexenone CH₂), 126.0–135.0 (aromatic C) .

Thermodynamic Parameters

Limited experimental data exist for this compound, but analog studies suggest:

-

Melting Point: Estimated 80–85°C (similar to 3,4-dihydro-2(1H)-naphthalenone, mp 82°C) .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons (CH₂Cl₂) .

Reactivity and Applications

Cycloaddition Reactions

The α,β-unsaturated ketone system in 3-acetyl-3,4-dihydronaphthalen-2(1H)-one participates in Diels-Alder reactions with dienes, forming polycyclic adducts. For example, reaction with 1,3-butadiene yields decalin derivatives, which are precursors to steroids and terpenoids .

Pharmaceutical Intermediates

Tetralone derivatives exhibit bioactivity as dopamine agonists, antidepressants, and anticancer agents. The acetyl group in this compound may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .

Materials Science

Conjugated diketones serve as ligands in transition-metal catalysts. The rigid bicyclic framework of 3-acetyl-3,4-dihydronaphthalen-2(1H)-one could stabilize metal centers in asymmetric catalysis, though this application remains unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume